molecular formula C10H19NO2 B14221664 Acetamide, N-(4-oxooctyl)- CAS No. 823821-77-8

Acetamide, N-(4-oxooctyl)-

Cat. No.: B14221664
CAS No.: 823821-77-8
M. Wt: 185.26 g/mol
InChI Key: XDTCZHRIYQKZEN-UHFFFAOYSA-N
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Description

Acetamide, N-(4-oxooctyl)- is an organic compound with the molecular formula C10H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-oxooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-oxooctyl)- can be achieved through several methods. One common approach involves the reaction of acetamide with 4-oxooctyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(4-oxooctyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-oxooctyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(4-oxooctyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Acetamide, N-(4-oxooctyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Acetamide: The parent compound with the formula CH3CONH2.

    N,N-Dimethylacetamide: A derivative where both hydrogen atoms of the amide group are replaced by methyl groups.

    N-(4-Oxohexyl)acetamide: A similar compound with a shorter alkyl chain.

Uniqueness

Acetamide, N-(4-oxooctyl)- is unique due to its specific 4-oxooctyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

823821-77-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(4-oxooctyl)acetamide

InChI

InChI=1S/C10H19NO2/c1-3-4-6-10(13)7-5-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12)

InChI Key

XDTCZHRIYQKZEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCNC(=O)C

Origin of Product

United States

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